molecular formula C17H13Cl2NO2 B288062 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

カタログ番号 B288062
分子量: 334.2 g/mol
InChIキー: CIVZJCNZWGTDAO-MDZDMXLPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, also known as DMCM, is a compound that has been widely used in scientific research. It is a potent and selective antagonist of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. DMCM has been used to study the role of GABA-A receptors in various physiological and pathological conditions, and its mechanism of action has been extensively investigated.

作用機序

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one acts as a competitive antagonist of the GABA-A receptor, binding to the same site as the endogenous neurotransmitter GABA. By blocking the binding of GABA to the receptor, 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one reduces the inhibitory effect of GABA on neuronal activity. This leads to an increase in neuronal excitability and a decrease in the threshold for seizure activity. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has also been shown to reduce the potency of other GABA-A receptor agonists, such as benzodiazepines and barbiturates.
Biochemical and physiological effects:
2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, ion channel function, and neuronal excitability. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and cortex. It has also been shown to increase the activity of voltage-gated calcium channels, which can lead to increased neurotransmitter release and neuronal excitability. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to induce seizures in animal models, and its effects on neuronal excitability have been linked to its potential therapeutic effects in epilepsy and other neurological disorders.

実験室実験の利点と制限

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has several advantages for use in laboratory experiments. It is a potent and selective GABA-A receptor antagonist, which allows for precise modulation of receptor function. It has also been extensively studied, and its mechanism of action is well understood. However, 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has some limitations for use in laboratory experiments. It can induce seizures in animal models, which can be a concern for animal welfare. It also has a relatively short half-life, which can make it difficult to maintain a stable concentration in experimental systems.

将来の方向性

There are several future directions for research on 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one and its effects on the GABA-A receptor. One area of interest is the development of more selective GABA-A receptor antagonists, which could provide more precise modulation of receptor function. Another area of interest is the investigation of the role of GABA-A receptors in neurological disorders, such as epilepsy and anxiety. Finally, there is interest in the development of novel therapies based on the modulation of GABA-A receptor function, which could have potential applications in the treatment of a range of neurological disorders.

合成法

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one can be synthesized by the reaction of 2,6-dichlorobenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with methylamine and cycloheptanone. The synthesis of 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final compound.

科学的研究の応用

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been used in a wide range of scientific research applications, including studies of the GABA-A receptor function, pharmacology, and physiology. It has also been used to investigate the role of GABA-A receptors in anxiety, depression, epilepsy, and other neurological disorders. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to modulate the activity of GABA-A receptors in a dose-dependent manner, and its effects on receptor function can be reversed by other GABA-A receptor ligands.

特性

製品名

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

分子式

C17H13Cl2NO2

分子量

334.2 g/mol

IUPAC名

2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H13Cl2NO2/c1-20-15-8-3-2-5-12(17(15)22)16(21)10-9-11-13(18)6-4-7-14(11)19/h2-10H,1H3,(H,20,22)/b10-9+

InChIキー

CIVZJCNZWGTDAO-MDZDMXLPSA-N

異性体SMILES

CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl

SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=CC=C2Cl)Cl

正規SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=CC=C2Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。